molecular formula C22H27N7O2S B608742 6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one CAS No. 1951483-29-6

6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one

カタログ番号 B608742
CAS番号: 1951483-29-6
分子量: 453.565
InChIキー: JNPRPMBJODOFEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY3214996 is an inhibitor of ERK1 and ERK2 (IC50 = 5 nM for both). It inhibits cell proliferation of tumor cells in vitro, including those expressing B-RAF, N-Ras, or K-Ras mutations. LY3214996 inhibits tumor growth in B-RAF or N-Ras mutant melanoma, B-RAF or K-Ras mutant colorectal, lung, and pancreatic cancer mouse xenograft models, as well as patient-derived xenograft (PDX) mouse models.
LY-3214996 is a otent and selective, orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, with potential antineoplastic activity. Upon oral administration, LY3214996 inhibits both ERK 1 and 2, thereby preventing the activation of mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival.

科学的研究の応用

  • Synthesis of Modified Thieno[2,3-d]pyrimidines and Dipyrimidin-4-ones : A study by Tumkevičius (1994) explored the reaction of a similar compound, ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate, with various hydrazines. This research is significant for the formation of modified thieno[2,3-d]pyrimidines, which are structurally related to the compound (Tumkevičius, 1994).

  • Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide : Lei et al. (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, an important intermediate for inhibiting tumor necrosis factor alpha and nitric oxide, indicating potential applications in therapeutic research (Lei et al., 2017).

  • Analgesic and Anti-inflammatory Properties : Alagarsamy et al. (2007) synthesized novel 2‐methylthio‐3‐substituted amino‐5,6‐dimethyl thieno [2,3‐d] pyrimidin‐4(3H)‐ones and investigated their analgesic, anti‐inflammatory, and ulcerogenic index activities, showing the potential of such compounds in pain and inflammation management (Alagarsamy et al., 2007).

  • Hydrogen-Bonded Sheet Structures : Orozco et al. (2008) studied the hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, providing insights into the molecular interactions and structural properties of related compounds (Orozco et al., 2008).

  • Antimicrobial Activity of Heterocyclic Compounds : A study by Zaki et al. (2020) involved the synthesis of novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles, highlighting the antimicrobial potential of these compounds (Zaki et al., 2020).

  • Synthesis of Substituted 5-Aminothieno[2,3d] Pyrimidines : Another study by Tumkyavichius (1995) focused on the synthesis of NN-dimethyl-N′-(thieno[2,3-b]pyrimidin-S-yl)formamidines and S-acylaminothieno[2,3d]pyrimidines, further contributing to the understanding of the chemical properties and synthesis methods of these compounds (Tumkyavichius, 1995).

  • Inhibition of cGMP Phosphodiesterase : Dumaitre and Dodic (1996) described a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific phosphodiesterase, suggesting the potential application of related compounds in the treatment of hypertension (Dumaitre & Dodic, 1996).

  • Antibacterial Activities of Novel Thieno[2,3-d]pyrimidin-4(3H)-ones : Alagarsamy et al. (2006) synthesized novel compounds with significant analgesic, anti-inflammatory, and antibacterial activities, highlighting the medicinal potential of such compounds (Alagarsamy et al., 2006).

特性

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPRPMBJODOFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temuterkib

CAS RN

1951483-29-6
Record name Temuterkib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951483296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEMUTERKIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q46LFE6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
IV Ferrari, A De Gregorio, MP Fuggetta… - Int. J. Sci. Res. in …, 2023 - researchgate.net
For the first time, we performed by Molecular Docking approach for six target proteins (DYRK-2, EGFR, COX-1-COV-2, MAPK-1 and MAK-3) the binding affinity of Polydatin and …
Number of citations: 0 www.researchgate.net

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。